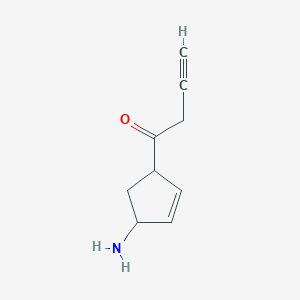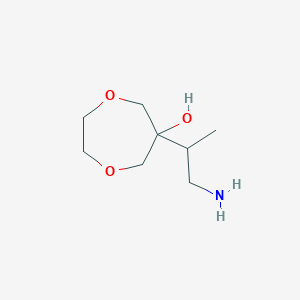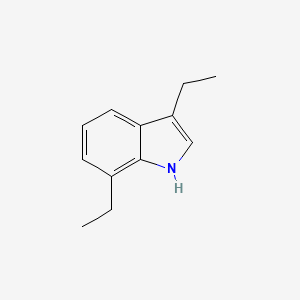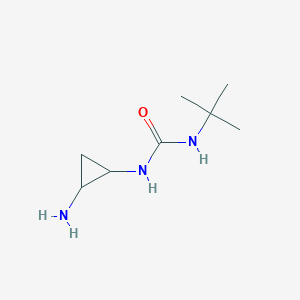
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is an organic compound with the molecular formula C7H11NO2 This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to a propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with an appropriate amine under controlled conditions. For example, the reaction of 4,5-dihydrofuran-3-carbaldehyde with ammonia or a primary amine in the presence of a reducing agent can yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a furan derivative in the presence of an amine. This method allows for the continuous production of the compound with high yield and purity. The use of a suitable catalyst, such as palladium on carbon, and optimized reaction conditions, including temperature and pressure, are crucial for the success of this process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) at 50-70°C.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 3-oxo-1-(4,5-dihydrofuran-3-yl)propan-1-one.
Reduction: Formation of alcohol derivatives such as 3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-ol.
Substitution: Formation of substituted derivatives such as N-alkyl-3-amino-1-(4,5-dihydrofuran-3-yl)propan-1-one.
Applications De Recherche Scientifique
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its furan ring and amino group make it a versatile tool for biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, affecting cellular processes. The furan ring and amino group play a crucial role in the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(4,5-dihydrofuran-2-yl)propan-1-one: This compound has a similar structure but differs in the position of the furan ring.
3-Amino-1-(4,5-dihydrothiophene-3-yl)propan-1-one: This compound contains a thiophene ring instead of a furan ring.
3-Amino-1-(4,5-dihydropyrrole-3-yl)propan-1-one: This compound features a pyrrole ring instead of a furan ring.
Uniqueness
3-Amino-1-(4,5-dihydrofuran-3-yl)propan-1-one is unique due to its specific combination of a furan ring and an amino group attached to a propanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3-amino-1-(2,3-dihydrofuran-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h5H,1-4,8H2 |
Clé InChI |
TVMJMMZFZSIQDU-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C1C(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)

![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)



![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)
